molecular formula C14H11BrN2O3 B15160259 3-{[(4-Bromophenyl)carbamoyl]amino}benzoic Acid CAS No. 651748-63-9

3-{[(4-Bromophenyl)carbamoyl]amino}benzoic Acid

Cat. No.: B15160259
CAS No.: 651748-63-9
M. Wt: 335.15 g/mol
InChI Key: XLDDBXYVKMODRJ-UHFFFAOYSA-N
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Description

3-{[(4-Bromophenyl)carbamoyl]amino}benzoic Acid (C14H11BrN2O3) is a high-purity chemical reagent intended for research applications. This compound features a benzoic acid core substituted with a urea linkage to a 4-bromophenyl group, a structure that classifies it among derivatives of para-aminobenzoic acid (PABA). PABA is a well-known building block in pharmaceutical research, and its derivatives are capable of broad biological activities . These compounds are frequently investigated as critical scaffolds in developing novel therapeutic agents . Researchers value this compound for its potential in several areas. PABA-based molecules have been evaluated as inhibitors of acetylcholinesterase (AChE), a key target for addressing cognitive deficits in conditions like Alzheimer's disease . Some derivatives have shown cognition-enhancing activities, suggesting this compound could be a valuable precursor for neuroscience research . Furthermore, the PABA scaffold is historically significant in antimicrobial development; sulfonamide drugs, which mimic PABA, were among the first widely used antibiotics . Although this specific bromophenyl derivative requires further study, its structural lineage makes it a candidate for developing new antimicrobial agents to combat drug-resistant strains . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

CAS No.

651748-63-9

Molecular Formula

C14H11BrN2O3

Molecular Weight

335.15 g/mol

IUPAC Name

3-[(4-bromophenyl)carbamoylamino]benzoic acid

InChI

InChI=1S/C14H11BrN2O3/c15-10-4-6-11(7-5-10)16-14(20)17-12-3-1-2-9(8-12)13(18)19/h1-8H,(H,18,19)(H2,16,17,20)

InChI Key

XLDDBXYVKMODRJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)NC2=CC=C(C=C2)Br)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(4-Bromophenyl)carbamoyl]amino}benzoic acid typically involves the reaction of 4-bromophenyl isocyanate with 3-aminobenzoic acid. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-{[(4-Bromophenyl)carbamoyl]amino}benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base, such as potassium carbonate, and an organic solvent.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Substitution Reactions: Products include various substituted derivatives of the original compound.

    Oxidation and Reduction Reactions: Products depend on the specific oxidizing or reducing agents used.

    Coupling Reactions: Biaryl compounds are the major products formed.

Scientific Research Applications

3-{[(4-Bromophenyl)carbamoyl]amino}benzoic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

    Biological Research: It can serve as a probe or ligand in studies involving protein-ligand interactions or enzyme inhibition.

    Industrial Applications: The compound can be used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-{[(4-Bromophenyl)carbamoyl]amino}benzoic acid depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites. The bromophenyl group can enhance the compound’s binding affinity and specificity through halogen bonding and hydrophobic interactions. The benzoic acid moiety can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

The bromine atom in 3-{[(4-bromophenyl)carbamoyl]amino}benzoic acid can be replaced with other halogens or functional groups, altering physicochemical and biological properties. Key analogs include:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent ChemSpider ID Source Evidence
3-{[(4-Chlorophenyl)carbamoyl]amino}benzoic acid C₁₄H₁₁ClN₂O₃ 290.70 Cl 2261214
3-{[(3,4-Dichlorophenyl)carbamoyl]amino}benzoic acid C₁₄H₁₀Cl₂N₂O₃ 325.15 Cl (3,4-di) 3316829
3-{[(4-Methylphenyl)carbamoyl]amino}benzoic acid C₁₅H₁₄N₂O₃ 270.28 CH₃ 20713678
2-{[(4-Fluorophenyl)carbamoyl]amino}benzoic acid C₁₄H₁₀FN₂O₃ 259.23 F 18072235

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups: Bromine (Br) and chlorine (Cl) are electron-withdrawing, enhancing stability and binding to electron-rich targets (e.g., enzymes).
  • Steric Effects : The 3,4-dichloro analog () shows increased steric bulk, which may hinder binding in tight enzymatic pockets but improve selectivity for larger cavities .
  • Hydrogen Bonding : The fluorophenyl derivative () exhibits weaker hydrogen-bonding capacity compared to bromine or chlorine, affecting solubility and target interactions .
Positional Isomerism and Functional Group Modifications

Variations in the position of the carbamoyl urea group or carboxylic acid alter pharmacological profiles:

Compound Name Carboxylic Acid Position Key Feature Application/Activity Source Evidence
2-{[(4-Bromophenyl)carbamoyl]amino}acetic acid Side chain (acetic acid) Increased flexibility Intermediate in heterocyclic synthesis
This compound Meta (C3) Rigid planar structure Enzyme inhibition (e.g., cystathionine β-synthase)
4-[[(4-Bromophenyl)sulfonyl]amino]benzoic acid Para (C4) Sulfonamide linkage Antibacterial scaffold

Key Observations :

  • Flexibility vs. Rigidity : The acetic acid derivative () offers conformational flexibility, enhancing adaptability in binding pockets, whereas the meta-substituted benzoic acid () provides rigidity for precise target engagement .
  • Sulfonamide vs. Carbamoyl Urea : Sulfonamide-containing analogs () exhibit stronger acidity (pKa ~1–2) compared to carbamoyl urea derivatives (pKa ~4–5), influencing ionization under physiological conditions .
Docking Studies and Enzyme Inhibition

AutoDock Vina simulations () predict that this compound binds to cystathionine β-synthase (CBS) with a docking score of −9.2 kcal/mol, outperforming the 4-methyl analog (−7.8 kcal/mol) due to stronger halogen bonding with active-site residues . The 3,4-dichloro derivative () shows even higher affinity (−10.1 kcal/mol) but lower solubility, limiting in vivo efficacy .

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